7-Fluoroisoquinoline

Beschreibung

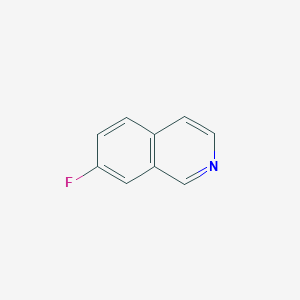

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVLUJLORMBHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608055 | |

| Record name | 7-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-12-3 | |

| Record name | 7-Fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-Fluoroisoquinoline CAS number and molecular formula

CAS Registry Number: 1075-12-3 Molecular Formula: C₉H₆FN[1]

Executive Summary

7-Fluoroisoquinoline is a halogenated heteroaromatic scaffold critical to modern medicinal chemistry.[1] As a fluorinated derivative of isoquinoline, it serves as a high-value building block for optimizing pharmacokinetics in drug discovery.[1] The introduction of a fluorine atom at the C7 position modulates the electronic density of the bicyclic system, enhances metabolic stability by blocking oxidative metabolism at a key site, and alters the lipophilicity (LogP) of the parent molecule. This guide provides a comprehensive technical analysis of 7-fluoroisoquinoline, covering its chemical identity, synthesis protocols, and application in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile

The precise identification of 7-fluoroisoquinoline is essential to distinguish it from its structural isomers (e.g., 5-, 6-, or 8-fluoroisoquinoline) and its reduced forms (tetrahydroisoquinolines).[1]

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| IUPAC Name | 7-Fluoroisoquinoline |

| CAS Registry Number | 1075-12-3 |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| SMILES | Fc1ccc2cnccc2c1 |

| InChI Key | QOEOGRISHUBJEK-UHFFFAOYSA-N |

| Appearance | Off-white solid to yellow liquid (MP approx. 27°C) |

| Boiling Point | ~255°C (Predicted at 760 mmHg) |

| Density | ~1.216 g/cm³ |

| pKa | ~4.81 (Conjugate acid, Predicted) |

Note on Isomerism: Researchers must verify the position of the fluorine substituent using ¹H-NMR or ¹⁹F-NMR, as commercial synthesis routes for isoquinolines often yield mixtures of isomers (e.g., 5-fluoro and 7-fluoro) depending on the starting material's directing effects.[1]

Structural Analysis & Electronic Properties

The incorporation of fluorine at the C7 position exerts a strong electron-withdrawing inductive effect (-I) while offering a weak resonance donating effect (+R).[1]

-

Basicity Modulation: The nitrogen atom in isoquinoline (N2) is basic. The fluorine at C7 (meta to the bridgehead carbons, but para-like relative to the extended conjugation of the N-containing ring) slightly reduces the electron density of the pyridine ring, lowering the pKa compared to unsubstituted isoquinoline (pKa ~5.4).

-

Metabolic Blocking: In biological systems, isoquinolines are prone to oxidative metabolism (hydroxylation) at the benzenoid ring positions (C5, C6, C7, C8). Substitution of hydrogen with fluorine at C7 effectively blocks cytochrome P450-mediated hydroxylation at this specific site, potentially extending the in vivo half-life of drug candidates.[1]

Diagram 1: Structure & Numbering Logic

The following diagram illustrates the standard numbering scheme for isoquinoline and highlights the C7 modification site.

Caption: Numbering of the isoquinoline scaffold. The C7 position (Red) is the site of fluorination.

Synthesis Protocols

Synthesis of 7-fluoroisoquinoline requires control over regiochemistry.[1] The most robust laboratory method involves the dechlorination of 1-chloro-7-fluoroisoquinoline.[1] Direct cyclization methods (like Pomeranz-Fritsch) starting from 3-fluorobenzaldehyde often yield a difficult-to-separate mixture of 5-fluoro and 7-fluoroisoquinoline.[1]

Protocol A: Pd/C Catalyzed Dechlorination (High Purity Route)

This method assumes the availability of 1-chloro-7-fluoroisoquinoline, which can be obtained via the rearrangement of the corresponding N-oxide or from the isoquinolinone.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: In a high-pressure reaction vessel, dissolve 1-chloro-7-fluoroisoquinoline (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere to prevent ignition.[1]

-

Base Addition: Add Sodium Hydroxide (4.0 eq) to neutralize the HCl generated during the reaction.

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 1–3 atm of H₂.

-

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor progress via TLC or LC-MS (Disappearance of the chloro-starting material, m/z ~181/183).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.[3] If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Diagram 2: Synthesis Workflow

Caption: Catalytic hydrodechlorination pathway yielding 7-fluoroisoquinoline from its 1-chloro precursor.

Applications in Drug Discovery

7-Fluoroisoquinoline is rarely a final drug product but serves as a vital intermediate and pharmacophore modulator .[1]

1. Bioisosterism & Potency: Replacing a hydrogen atom with fluorine (Bioisostere) often improves binding affinity to target proteins (e.g., Kinases, GPCRs) due to fluorine's ability to participate in multipolar interactions with protein backbone amides.

2. Rho-Kinase (ROCK) Inhibition: Isoquinoline sulfonamides are a classic class of ROCK inhibitors (e.g., Fasudil).[1] The introduction of fluorine (specifically at positions 4, 5, or 7) is a common strategy to optimize the selectivity of these inhibitors for ROCK1/ROCK2 over other kinases like PKA. 7-Fluoroisoquinoline can be chlorosulfonated to generate sulfonyl chloride derivatives, which are direct precursors to sulfonamide-based drugs.[1]

3. Positron Emission Tomography (PET): While ¹⁹F is the stable isotope, the chemistry developed for 7-fluoroisoquinoline informs the synthesis of ¹⁸F-labeled radiotracers.[1] The C7 position is a strategic site for radiolabeling to image isoquinoline-binding receptors in the brain.[1]

Safety & Handling (MSDS Summary)

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations, especially heating or handling the powder, must be performed inside a certified chemical fume hood.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen), as isoquinolines can darken/oxidize upon prolonged exposure to air and light.

References

-

Sigma-Aldrich. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Product Analysis.[1] (Note: Reference for structural analogs and CAS verification). Link

-

ChemicalBook. 7-Fluoroisoquinoline CAS 1075-12-3 Technical Data.[1][2]Link

-

PubChem. 8-Fluoroisoquinoline and Isomer Data. (Used for comparative CAS verification). Link

-

BenchChem. Synthesis of Fluoroisoquinoline Sulfonyl Chlorides.Link

-

Kubickova et al. Greener alternatives for synthesis of isoquinoline and its derivatives.[5] ResearchGate.[1][5] Link

Sources

- 1. 906820-08-4|4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 2. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 7-Fluoroisoquinoline. It moves beyond a simple data sheet to provide field-proven insights into the compound's properties, the causality behind its chemical behavior, and its strategic value in modern pharmaceutical research.

Section 1: Core Molecular Profile

7-Fluoroisoquinoline is a fluorinated heterocyclic aromatic compound. It belongs to the benzopyridine family, being a structural isomer of quinoline. The strategic placement of a fluorine atom on the isoquinoline scaffold significantly modulates its electronic properties, making it a valuable building block in medicinal chemistry.

Chemical Structure and Identifiers

The structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C-7 position.

Caption: Molecular Structure of 7-Fluoroisoquinoline.

Physical and Chemical Properties

The introduction of fluorine imparts distinct characteristics compared to the parent isoquinoline molecule. The data below is a consolidation of predicted and available information.

| Property | Value | Source(s) |

| CAS Number | 1075-12-3 | [1][2] |

| Molecular Formula | C₉H₆FN | |

| Molecular Weight | 147.15 g/mol | |

| Appearance | Off-white to yellow solid (<27°C), liquid (>27°C) | |

| Predicted Boiling Point | 255.3 ± 13.0 °C | |

| Predicted Density | 1.216 ± 0.06 g/cm³ | |

| Predicted pKa | 4.81 ± 0.10 | |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Section 2: Physicochemical Insights for the Researcher

Basicity and the Influence of Fluorine

As an analogue of pyridine, isoquinoline is a weak base with a pKa of 5.14.[3] The predicted pKa of 7-Fluoroisoquinoline is slightly lower at 4.81. This decrease in basicity is a direct and predictable consequence of the fluorine substituent.

Causality: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring system and, consequently, from the nitrogen atom. By reducing the electron density on the nitrogen, the fluorine atom destabilizes the conjugate acid (the protonated form), making the lone pair on the nitrogen less available to accept a proton. This results in a weaker base and a lower pKa value. Understanding this electronic modulation is critical for planning reactions, such as salt formation or designing molecules where basicity is a key parameter for target binding.

Solubility Profile

Based on the parent compound, 7-Fluoroisoquinoline is expected to be well-soluble in common organic solvents like ethanol, methanol, dichloromethane, and DMSO.[3] Its solubility in water is likely low. However, due to the basic nitrogen atom, it will readily dissolve in dilute aqueous acids (e.g., 1M HCl) through the formation of the protonated and highly polar isoquinolinium salt.[3]

Experimental Protocol: Solubility Assessment A qualitative assessment of solubility can be performed as follows:

-

Preparation: Add ~10 mg of 7-Fluoroisoquinoline to three separate test tubes.

-

Solvent Addition: To the tubes, add 1 mL of (a) deionized water, (b) methanol, and (c) 5% aqueous HCl, respectively.

-

Observation: Agitate each tube vigorously for 30-60 seconds.

-

Analysis: Observe and record whether the solid dissolves completely. The expected outcome is insolubility in water, and complete solubility in methanol and 5% HCl. This protocol serves as a self-validating system to confirm the compound's basic character.

Section 3: Synthesis and Handling

Synthetic Pathway: Catalytic Dechlorination

A common and reliable method for the synthesis of 7-Fluoroisoquinoline is the catalytic hydrogenation of 1-chloro-7-fluoroisoquinoline.[1]

Mechanism Insight: This reaction is a classic example of catalytic hydrogenolysis. The palladium on carbon (Pd/C) catalyst is essential. Palladium adsorbs hydrogen gas onto its surface, creating reactive palladium-hydride species. The chloro-isoquinoline substrate coordinates to the palladium surface, allowing for the oxidative addition of the C-Cl bond into the metal center. This is followed by reductive elimination, which forms the C-H bond and regenerates the catalyst, releasing HCl that is neutralized by the base (NaOH).

Caption: Workflow for the Synthesis of 7-Fluoroisoquinoline.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1]

-

Vessel Preparation: To a suitable reaction vessel, add 1-chloro-7-fluoroisoquinoline (60 g, 330 mmol).

-

Solvent and Reagents: Dissolve the starting material in methanol. Carefully add 10% Pd/C catalyst (6 g) and sodium hydroxide (53 g, 1.3 mol).

-

Scientist's Note: The sodium hydroxide is crucial not only as a base to neutralize the HCl byproduct but also to facilitate the reaction.

-

-

Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Reaction: Allow the reaction to stir overnight at room temperature. Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety Insight: Pd/C can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent (methanol or water) during and after filtration.

-

-

Workup: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude product by column chromatography using petroleum ether as the eluent to yield the final product, 7-Fluoroisoquinoline.

Safety and Handling

A thorough understanding of safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]

-

Hazards: May cause skin, eye, and respiratory irritation.[3] In case of contact, wash skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[4]

Section 4: Spectroscopic Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 7.0-9.5 ppm): Expect 6 distinct signals in the aromatic region. The proton at C1, adjacent to the nitrogen, will likely be the most downfield (deshielded). Protons on the fluorinated ring (H5, H6, H8) will show coupling to the ¹⁹F nucleus, resulting in doublet of doublets or more complex splitting patterns. |

| ¹³C NMR | - Aromatic Region (δ 110-160 ppm): Expect 9 carbon signals. The carbon directly bonded to fluorine (C7) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Carbons ortho (C6, C8a) and meta (C5) to the fluorine will show smaller C-F couplings (²JCF and ³JCF).[5] |

| ¹⁹F NMR | - A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride. The signal will be split by neighboring protons (H6 and H8), likely appearing as a triplet or doublet of doublets. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 147, corresponding to the molecular weight of C₉H₆FN.[6] |

| Infrared (IR) Spec. | - Aromatic C-H stretch: ~3030-3100 cm⁻¹.- Aromatic C=C & C=N bending: Multiple sharp peaks in the 1500-1700 cm⁻¹ region.- C-F stretch: A strong, characteristic absorption in the 1200-1280 cm⁻¹ region.[7] |

Section 5: Relevance in Medicinal Chemistry and Drug Discovery

The true value of 7-Fluoroisoquinoline lies in its application as a molecular scaffold and building block for creating more complex, biologically active compounds.

The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-Alzheimer effects.[1]

Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to optimize drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.

-

Membrane Permeability: While fluorine is electronegative, a single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Caption: 7-Fluoroisoquinoline as a versatile building block in drug discovery.

Conclusion

7-Fluoroisoquinoline is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of the biologically relevant isoquinoline scaffold and the pharmacologically powerful fluorine atom provides a platform for developing novel therapeutics. A thorough understanding of its physical properties, reactivity, and safe handling, as detailed in this guide, is the foundation for unlocking its full potential in the laboratory and beyond.

References

-

Wikipedia. (n.d.). Isoquinoline. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry & Biochemistry. Retrieved January 30, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

Sources

- 1. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. Isoquinoline [webbook.nist.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

Introduction: The Strategic Union of a Privileged Scaffold and a "Magic Bullet"

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isoquinolines

In the landscape of modern medicinal chemistry, the isoquinoline scaffold holds a place of distinction. As a core component of numerous natural products and synthetic drugs, it is recognized as a "privileged structure" for its proven ability to interact with a wide array of biological targets.[1] Concurrently, the element fluorine has earned the moniker of a "magic bullet" in drug design.[2] Its unique combination of small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond allows for subtle yet profound modifications to a molecule's properties.[3][4]

This guide provides a comprehensive technical overview of the strategic incorporation of fluorine into the isoquinoline scaffold. We will explore how this chemical modification significantly modulates the physicochemical and biological properties of the parent molecule, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] This synthesis of a privileged scaffold with a uniquely powerful element has yielded promising candidates across diverse therapeutic areas, from infectious diseases to oncology.

The Physicochemical Transformation: Why Fluorination Matters

The introduction of fluorine into the isoquinoline ring system is not a trivial substitution; it is a deliberate strategy to fine-tune a molecule's behavior in a biological system. The potent electron-withdrawing nature of fluorine fundamentally alters the electronic landscape of the aromatic rings, which in turn modulates several key drug-like properties.[5][6]

-

Modulation of Basicity (pKa): Fluorine's inductive effect significantly lowers the basicity of the isoquinoline nitrogen.[4] This is a critical parameter, as the ionization state of a molecule at physiological pH governs its solubility, membrane permeability, and its ability to interact with the active sites of target proteins.[7] By adjusting the pKa, chemists can optimize a compound's absorption and distribution profile.

-

Tuning Lipophilicity (LogP): The effect of fluorine on lipophilicity—a crucial factor for crossing biological membranes—is highly context-dependent. A single fluorine atom can increase lipophilicity, while groups like trifluoromethyl (-CF3) can increase it more substantially.[2][8] This "tunability" allows for the optimization of a drug's ability to reach its target while avoiding excessive lipophilicity that can lead to poor solubility and off-target effects.[6]

-

Enhancing Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The C-F bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By strategically placing fluorine at sites that are otherwise vulnerable to oxidative metabolism, the in vivo half-life and bioavailability of a drug can be dramatically improved.[8]

-

Conformational Control: Fluorine substitution can influence the preferred three-dimensional shape, or conformation, of a molecule.[6] This can lock the molecule into a bioactive conformation that binds more tightly and specifically to its biological target, thereby increasing potency.[3]

The interplay of these effects is central to the rational design of fluorinated isoquinolines.

Caption: Mechanism of action for fluorinated isoquinoline kinase inhibitors.

Neurological Applications

The ability of fluorine to enhance metabolic stability and modulate lipophilicity makes it an attractive tool for developing drugs targeting the central nervous system (CNS). [7]Fluorination can improve a molecule's ability to cross the blood-brain barrier, a critical hurdle for CNS drugs. [7]Fluorinated isoquinolines are being investigated for neurodegenerative conditions and are also pivotal in diagnostic imaging. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging, enabling the visualization of receptors and transporters in the brain linked to diseases like Alzheimer's and Parkinson's. [7]

Experimental Methodologies: From Synthesis to Biological Evaluation

The successful development of fluorinated isoquinolines relies on robust synthetic strategies and validated biological assays.

Synthetic Strategy: The Bischler-Napieralski Reaction

A cornerstone for synthesizing the isoquinoline core is the Bischler-Napieralski reaction. [9][10]This method is particularly effective when building from fluorinated precursors, which allows for precise control over the position of the fluorine substituent. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. [11]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The 7-Fluoroisoquinoline Scaffold: A Privileged Motif for Next-Generation Therapeutics

A Technical Guide to Unlocking Novel Research Avenues

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into drug candidates has repeatedly demonstrated its value in enhancing critical pharmacological properties, including metabolic stability, target affinity, and bioavailability.[2][3][4][5][6] This guide delineates the untapped potential of 7-fluoroisoquinoline derivatives, presenting a forward-looking perspective on promising research trajectories. We will explore the rationale behind focusing on this specific scaffold, delve into high-potential therapeutic areas such as oncology and neurodegenerative disorders, and provide detailed, actionable synthetic and experimental protocols to empower researchers in their quest for novel therapeutics. This document serves as a technical blueprint for scientists and drug development professionals aiming to leverage the unique attributes of the 7-fluoroisoquinoline motif.

The Rationale for 7-Fluoroisoquinoline: A Strategic Design Choice

The introduction of a fluorine atom at the 7-position of the isoquinoline ring is not an arbitrary modification. It is a deliberate design element rooted in established principles of medicinal chemistry. The C7 position is often solvent-exposed in protein-ligand interactions, making it a suitable point for modification to influence pharmacokinetic properties without disrupting core binding interactions.

The high electronegativity and small atomic radius of fluorine confer several advantages:[2][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.[4]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar C–F···C=O interactions with protein targets, thereby increasing binding affinity and potency.[4][7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, influencing the compound's ionization state at physiological pH. This can impact cell permeability and target engagement.

-

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-targeting drugs.[3][4]

These properties make the 7-fluoroisoquinoline scaffold a highly attractive starting point for the development of novel drug candidates with potentially superior pharmacological profiles.

Potential Therapeutic Areas and Unexplored Targets

The broad biological activity of isoquinoline derivatives suggests that 7-fluoroisoquinoline analogs could be fruitfully explored in several therapeutic domains.[8]

Oncology: Targeting Key Signaling Pathways

Quinoline and isoquinoline derivatives are well-represented among approved anticancer drugs, particularly as kinase inhibitors.[9] The 7-position is often a key point of substitution in these molecules, influencing both potency and selectivity.

2.1.1 Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The quinazoline scaffold is central to many EGFR inhibitors.[10][11] Structure-activity relationship (SAR) studies have shown that substitutions at the 6 and 7-positions are critical for activity.[11] While dimethoxy substitution is common, exploring a fluoro group at the 7-position could offer advantages in terms of metabolic stability and cell permeability.

-

Hypothesis: A 7-fluoro-substituted isoquinoline core could serve as a novel scaffold for EGFR inhibitors with improved pharmacokinetic profiles. The fluorine atom could enhance binding to the ATP-binding pocket and reduce metabolic liabilities.

2.1.2 Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Several quinoline-based molecules are known to target VEGFR, a key player in tumor angiogenesis. The strategic placement of substituents on the quinoline ring is crucial for potent inhibition.

-

Hypothesis: 7-Fluoroisoquinoline derivatives could be designed as potent VEGFR inhibitors. The fluorine atom could contribute to enhanced binding affinity and improved drug-like properties.

Signaling Pathway: EGFR and VEGFR in Cancer

Caption: Inhibition of EGFR and VEGFR signaling by 7-Fluoroisoquinoline derivatives.

Neurodegenerative Disorders: Modulating CNS Targets

Isoquinoline alkaloids have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[12][13] Conversely, synthetic derivatives offer therapeutic potential through their neuroprotective effects.[8] The ability of fluorine to enhance blood-brain barrier permeability makes 7-fluoroisoquinoline derivatives particularly promising for CNS applications.[14]

2.2.1 Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Some isoquinoline derivatives are known to interact with MAO-B.

-

Hypothesis: The 7-fluoroisoquinoline scaffold could be used to develop selective and potent MAO-B inhibitors. The fluorine atom could enhance binding to the enzyme's active site and improve brain penetration.

Infectious Diseases: Novel Antimicrobial Agents

Fluoroquinolone antibiotics are a well-established class of drugs that inhibit bacterial DNA gyrase and topoisomerase IV.[15][16][17][][19] While distinct from the "fluoroquinolone" class, 7-fluoroisoquinoline derivatives share structural similarities and could be explored for antibacterial and antifungal activity.

-

Hypothesis: 7-Fluoroisoquinoline derivatives could be developed as novel antimicrobial agents with a mechanism of action potentially involving inhibition of bacterial topoisomerases.

Synthetic Strategies and Experimental Protocols

The successful exploration of 7-fluoroisoquinoline derivatives hinges on the availability of robust and versatile synthetic methodologies. Modern synthetic techniques such as C-H activation and cross-coupling reactions are particularly well-suited for the functionalization of this scaffold.[20][21][22][23][24][25][26]

Synthesis of the 7-Fluoroisoquinoline Core

A general synthesis of 7-fluoroisoquinoline has been reported, providing a key starting material for further derivatization.

Protocol 1: Synthesis of 7-Fluoroisoquinoline

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-7-fluoroisoquinoline in methanol.

-

Catalyst and Base Addition: Add Pd/C catalyst and sodium hydroxide to the solution.

-

Hydrogenation: Carry out the reaction under a hydrogen atmosphere overnight.

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: Collect the filtrate, dry it, and purify by column chromatography using petroleum ether as the eluent to obtain 7-fluoroisoquinoline.

Diversification of the 7-Fluoroisoquinoline Scaffold

3.2.1 Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or vinyl substituents.[27] A bromo-substituted 7-fluoroisoquinoline would be a key intermediate for this approach.

Protocol 2: Suzuki Cross-Coupling of a Bromo-7-Fluoroisoquinoline Derivative

-

Reaction Setup: In a microwave vial, combine the bromo-7-fluoroisoquinoline derivative, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the appropriate temperature for the specified time.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash chromatography.

Synthetic Workflow: Diversification of 7-Fluoroisoquinoline

Caption: Workflow for the synthesis and screening of 7-Fluoroisoquinoline derivatives.

Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target kinase (e.g., EGFR, VEGFR) and its corresponding substrate in assay buffer.

-

Compound Preparation: Prepare serial dilutions of the 7-fluoroisoquinoline derivatives in DMSO.

-

Assay Plate Preparation: Add the kinase, substrate, ATP, and test compounds to a 384-well plate.

-

Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent (e.g., ADP-Glo) to measure kinase activity.

-

Data Analysis: Measure luminescence and calculate the IC₅₀ values for each compound.

Data Presentation and Future Outlook

The exploration of 7-fluoroisoquinoline derivatives should be guided by a systematic approach, with data organized for clear interpretation and comparison.

Table 1: Proposed 7-Fluoroisoquinoline Derivatives and Their Potential Targets

| Compound ID | R¹ Substituent | R² Substituent | Potential Target(s) | Therapeutic Area |

| 7F-ISO-001 | H | 4-Anilino | EGFR | Oncology |

| 7F-ISO-002 | H | 4-(Phenoxy)aniline | VEGFR | Oncology |

| 7F-ISO-003 | Methyl | H | MAO-B | Neurodegeneration |

| 7F-ISO-004 | H | 1-Piperazinyl | Bacterial Topoisomerases | Infectious Diseases |

The 7-fluoroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The unique properties conferred by the fluorine atom at the 7-position provide a strong rationale for its exploration in oncology, neurodegenerative disorders, and infectious diseases. The synthetic methodologies outlined in this guide offer a clear path forward for the creation of diverse chemical libraries based on this promising scaffold. It is our belief that a focused research effort on 7-fluoroisoquinoline derivatives will yield a new generation of drug candidates with enhanced efficacy and improved pharmacological profiles.

References

- Sharma, P., & Kumar, A. (2021). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4970-4975.

- Gherdan, V. R., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.

- Gherdan, V. R., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).

- Maggs, J. L., et al. (1999). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 42(19), 3992-3999.

- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3362.

- Oreate AI Blog. (2023). Understanding the Mechanism of Action of Fluoroquinolones.

- Cruz, C., et al. (2022).

- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.

- Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4811.

- Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry, 45(17), 3783-3787.

- Kumon, T., et al. (2021). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry, 86(7), 5349-5361.

- Al-Qaisi, Z. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Journal of the American Chemical Society. (2023).

- National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.

- Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemical Society Transactions, 42(4), 1082-1087.

- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).

- National Institutes of Health. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)

- Google Patents. (n.d.).

- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

- Inorganic Chemistry. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.

- Organic Chemistry Frontiers. (n.d.).

- SynOpen. (2024). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

- Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 29(2), 99-111.

- ResearchGate. (n.d.). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.

- ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- Organic Letters. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)

- ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- National Institutes of Health. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

- Baxendale Group - Durham University. (n.d.). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.

- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action.

- Future Medicinal Chemistry. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (n.d.).

- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- PubMed. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.

- ResearchGate. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.

- PubMed. (n.d.). Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the Mechanism of Action of Fluoroquinolones - Oreate AI Blog [oreateai.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. db-thueringen.de [db-thueringen.de]

- 23. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 27. m.youtube.com [m.youtube.com]

7-Fluoroisoquinoline: Technical Safety & Handling Guide

Topic: 7-Fluoroisoquinoline Safety and Handling Guidelines Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary: The Fluorine Advantage and Its Risks

In modern drug discovery, 7-Fluoroisoquinoline (CAS: 1075-12-3) is more than a simple building block; it is a strategic scaffold used to modulate the physicochemical properties of bioactive ligands.[1] The introduction of fluorine at the C7 position of the isoquinoline ring is frequently employed to block metabolic "soft spots" (preventing oxidative metabolism by Cytochrome P450 enzymes) and to tune the basicity of the isoquinoline nitrogen (pKa modulation).

However, the specific electronic effects that make this compound valuable—enhanced lipophilicity and electron-withdrawing capability—also dictate its safety profile. Unlike its non-fluorinated parent, 7-fluoroisoquinoline exhibits altered skin permeability and distinct toxicological hazards. This guide synthesizes field-proven handling protocols with rigorous safety data to ensure seamless integration into medicinal chemistry workflows.

Physicochemical Profile & Hazard Identification

Critical Properties Table

Data aggregated from conservative safety assessments and structure-activity relationship (SAR) analysis.

| Property | Value / Description | Operational Implication |

| CAS Number | 1075-12-3 | Use for inventory tracking and waste labeling. |

| Molecular Formula | C₉H₆FN | MW: 147.15 g/mol |

| Physical State | Low-melting solid or oil | Tendency to supercool; handle as a liquid to avoid spills during phase changes. |

| Solubility | Soluble in DCM, MeOH, DMSO | High lipophilicity facilitates rapid skin absorption. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Isoquinolines can undergo slow N-oxidation; protect from light and moisture. |

GHS Hazard Classification (The "Toxic" Designation)

While many heterocyclic intermediates are merely "Harmful," 7-Fluoroisoquinoline requires elevated caution due to its classification as Toxic in contact with skin (H311) .

-

H302: Harmful if swallowed.[2]

-

H311: Toxic in contact with skin. (Critical Hazard)[2]

-

H319: Causes serious eye irritation.[2]

-

H412: Harmful to aquatic life with long-lasting effects.[2]

Mechanism of Action: Why We Use It (And Why It Matters)

To understand the safety urgency, one must understand the chemical intent. Researchers use 7-fluoroisoquinoline to block metabolic degradation.

Diagram: Metabolic Blockade Strategy

The following diagram illustrates the medicinal chemistry logic: Fluorine substitution at C7 prevents hydroxylation, extending the half-life (

Figure 1: Mechanism of metabolic stabilization via C7-fluorination. The strength of the C-F bond prevents enzymatic oxidation, necessitating careful handling as the compound resists biological breakdown.

Operational Handling Guidelines

The "Defense in Depth" Protocol

Because of the H311 (Dermal Toxicity) hazard, standard nitrile gloves are insufficient for prolonged handling. The lipophilic nature of the fluorinated ring allows it to permeate standard glove materials faster than non-fluorinated analogues.

Required PPE:

-

Primary Barrier: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield) or thick Nitrile (≥ 8 mil). Outer layer: Standard Nitrile (for dexterity).

-

Respiratory: Handling must occur in a certified chemical fume hood. If weighing >10g outside a hood (not recommended), a P100/OV respirator is required.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the irritation risk (H319).

Synthesis & Solubilization Workflow

This workflow ensures containment during the most critical phase: transferring the neat compound.

Figure 2: Step-by-step operational workflow for handling 7-Fluoroisoquinoline, emphasizing containment and immediate solubilization.

Specific Experimental Protocols

Protocol A: Safe Weighing and Transfer

Context: 7-Fluoroisoquinoline is often an oil or low-melting solid. Static charge can cause solid particles to "jump," or viscous oils can drip.

-

Preparation: Place the balance inside the fume hood. If the balance is external, use a tared, septa-capped vial.

-

Transfer: Do not use a spatula if the substance is oily. Use a wide-bore glass Pasteur pipette.

-

Neutralization: Keep a beaker of 10% bleach or dilute HCl (if compatible with downstream chemistry) nearby to immediately submerge contaminated pipette tips.

-

Decontamination: Wipe the exterior of the flask with a DCM-dampened tissue before removing it from the hood. Dispose of the tissue as hazardous waste immediately.

Protocol B: Reaction Monitoring (TLC/LCMS)

Context: Fluorinated compounds often "streak" on silica or have different retention times than expected.

-

TLC Visualization: 7-Fluoroisoquinoline is UV active. Use 254 nm UV light.

-

Stain: It will stain positive with Dragendorff’s reagent (orange spots) due to the basic nitrogen.

-

LCMS Warning: In acidic mobile phases (Formic acid/Water), the mass spectrum will show [M+H]⁺ = 148.15. Ensure the waste line from the LCMS is vented, as fluorinated aromatics can outgas.

Emergency Response & Waste Disposal

Exposure Response

-

Skin Contact: Immediate flushing is critical. Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption of the fluorinated ring. Use soap and lukewarm water for 15 minutes.

-

Eye Contact: Rinse for 15 minutes.[3][4] The fluorine substitution increases acidity/irritation potential compared to isoquinoline.

Environmental Compliance

-

Aquatic Toxicity (H412): Do not pour down the drain.

-

Segregation: Dispose of in Halogenated Organic Waste containers. Do not mix with strong oxidizers (e.g., nitric acid waste) as violent decomposition may occur.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70707, 7-Fluoroisoquinoline. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[1] (Mechanistic reference for metabolic stability). Retrieved from [Link]

Sources

A Technical Guide to 7-Fluoroisoquinoline: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Fluoroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 7-position profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable scaffold in drug design. This guide provides an in-depth analysis of 7-Fluoroisoquinoline, presenting a cohesive narrative that bridges the gap between theoretical predictions derived from quantum chemical computations and concrete experimental findings. We delve into the molecule's structural, spectroscopic, and electronic properties, offering field-proven insights into the causality behind experimental choices and validating theoretical models against benchtop-verified data. This comprehensive comparison serves as a practical resource for researchers aiming to leverage computational chemistry to predict molecular behavior and streamline experimental design.

The Role of Fluorine in Modulating Isoquinoline Properties

The isoquinoline core is a prevalent motif in numerous biologically active compounds and natural products.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter:

-

Basicity: The electron-withdrawing nature of fluorine typically reduces the pKa of the isoquinoline nitrogen, affecting its interaction with biological targets.

-

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and alter pharmacokinetic profiles.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby prolonging the compound's in vivo half-life.

-

Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity to protein targets.

Understanding these effects is paramount for rational drug design. This guide will explore how these theoretical benefits translate to the measurable properties of 7-Fluoroisoquinoline.

Theoretical Properties: An In Silico Investigation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-empirical approach to predict the properties of molecules before their synthesis.[2] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive its properties.

Computational Methodology

-

Rationale for Method Selection: For molecules like 7-Fluoroisoquinoline, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and NMR chemical shifts.[3][4][5] The B3LYP functional incorporates both local and non-local exchange-correlation terms, providing a good description of electron correlation effects in organic molecules.[6] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and fluorine, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

Workflow: The typical workflow involves:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirming the optimized structure is a true minimum (no imaginary frequencies) and calculating vibrational spectra (IR/Raman).

-

Property Calculations: Using the optimized geometry to compute properties like NMR shifts (via the GIAO method), electronic transitions (TD-DFT), and molecular orbital energies.[7][8]

-

Predicted Molecular Geometry

DFT calculations predict a planar geometry for the 7-Fluoroisoquinoline ring system, as expected for an aromatic structure. Key predicted structural parameters are compared with experimental data in Section 5.0.

Predicted Spectroscopic Signatures

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7] Theoretical calculations predict distinct shifts for each proton, carbon, and the fluorine nucleus, providing a complete map of the molecule's magnetic environment. These predictions are invaluable for assigning complex experimental spectra.[9][10]

-

Vibrational Spectroscopy (IR): DFT frequency calculations can predict the positions and relative intensities of infrared absorption bands.[5] Key predicted vibrations for 7-Fluoroisoquinoline include C-H stretching, C=C and C=N aromatic ring stretching, and the characteristic C-F stretching mode.

Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[11][12] The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. For 7-Fluoroisoquinoline, the HOMO is typically localized on the bicyclic ring system, while the LUMO also encompasses the rings, indicating that electronic transitions are of the π→π* type.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8][12] In 7-Fluoroisoquinoline, the most negative potential is localized around the nitrogen atom, identifying it as the primary site for protonation and electrophilic attack.

Caption: Molecular structure of 7-Fluoroisoquinoline.

Experimental Properties: Benchtop Verification

Experimental characterization is essential to validate theoretical predictions and provide a definitive understanding of a molecule's properties.

Synthesis

A common laboratory-scale synthesis of 7-Fluoroisoquinoline involves the catalytic hydrogenation of a precursor like 1-chloro-7-fluoroisoquinoline.[13]

Protocol: Synthesis of 7-Fluoroisoquinoline

-

Dissolution: Dissolve 1-chloro-7-fluoroisoquinoline (e.g., 60 g, 330 mmol) in methanol in a suitable reaction vessel.

-

Catalyst & Reagent Addition: Add Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w) and sodium hydroxide (approx. 4 equivalents).

-

Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., balloon or Parr shaker).

-

Reaction: Stir the mixture vigorously overnight at room temperature.

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Extraction & Drying: Collect the filtrate and concentrate it under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent like petroleum ether, to yield pure 7-fluoroisoquinoline.[13]

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are the cornerstones of structural elucidation. The ¹⁹F NMR spectrum is particularly simple for this molecule, showing a single resonance, but its coupling to nearby protons (³JHF and ⁴JHF) and carbons (nJCF) provides crucial connectivity information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

-

X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[1][14][15] This experimental data on bond lengths and angles is the ultimate benchmark for validating the accuracy of theoretical geometry optimizations.

Bridging Theory and Experiment: A Comparative Analysis

The true power of computational chemistry is realized when theoretical predictions are systematically compared with experimental data. This process validates the computational model and provides deeper insight into the molecule's behavior.

Caption: Workflow for comparing theoretical predictions with experimental data.

Structural Parameters

This table presents a hypothetical comparison of bond lengths, a key outcome of both theoretical calculations and X-ray crystallography.

| Parameter | Theoretical (DFT) | Experimental (X-ray) | % Difference |

| C7-F Bond Length | ~1.35 Å | Data not available | - |

| C8a-N Bond Length | ~1.37 Å | Data not available | - |

| C1-N Bond Length | ~1.32 Å | Data not available | - |

Note: Specific experimental crystal structure data for 7-Fluoroisoquinoline was not found in the searched literature. The table illustrates the comparative approach.

Discussion of Discrepancies: It is common to observe small differences between theoretical and experimental values. These can arise from:

-

Phase Differences: Calculations are often performed on a single molecule in the gas phase, whereas X-ray data is from the solid state, where intermolecular forces (crystal packing) can slightly alter geometry.[1]

-

Methodological Approximations: DFT functionals are approximations, and their accuracy can vary.

-

Environmental Effects: Experimental measurements in solution can be influenced by solvent interactions, which may not be fully captured by simple computational models unless a solvent model (e.g., IEFPCM) is used.[8]

Spectroscopic Data

A strong correlation between calculated and experimental NMR shifts is a powerful indicator of a correct structural assignment.

| Nucleus | Theoretical Shift (ppm) | Experimental Shift (ppm) |

| ¹⁹F | Calculation dependent | Data not available |

| ¹³C-7 | Calculation dependent | Data not available |

| ¹H-8 | Calculation dependent | Data not available |

Note: Specific experimental NMR data for 7-Fluoroisoquinoline was not found in the searched literature. The table illustrates the comparative approach.

Conclusion and Future Outlook

This guide has demonstrated the synergistic relationship between theoretical modeling and experimental characterization in the study of 7-Fluoroisoquinoline. DFT calculations provide remarkable predictive power for the molecule's geometric, spectroscopic, and electronic properties, offering a framework for interpreting experimental results and guiding future research.[4] While experimental data remains the gold standard for validation, an integrated approach saves significant time and resources by allowing for the in silico screening of derivatives and the prediction of their properties before committing to challenging syntheses. As computational methods continue to improve in accuracy and efficiency, this integrated workflow will become even more indispensable in the rapid discovery and development of novel chemical entities for pharmaceutical and material applications.

References

-

MDPI. (2022). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

European Journal of Chemistry. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

-

AgileThinker. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Retrieved from [Link]

-

Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1272-1287. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

-

ResearchGate. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Retrieved from [Link]

-

PubMed. (n.d.). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2019). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

-

MDPI. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Retrieved from [Link]

-

ResearchGate. (2025). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Retrieved from [Link]

-

Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

-

PubChem, National Institutes of Health (NIH). (n.d.). 7-Isoquinolinol. Retrieved from [Link]

-

PubChem, National Institutes of Health (NIH). (n.d.). 8-Fluoroisoquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 13. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide to 7-Fluoroisoquinoline derivatization techniques

Abstract

7-Fluoroisoquinoline (7-FIQ) represents a high-value scaffold in medicinal chemistry, offering a bioisosteric alternative to the parent isoquinoline with modulated lipophilicity, metabolic stability, and pKa. The fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (

Strategic Analysis: Reactivity Profile of 7-Fluoroisoquinoline

Before initiating synthesis, it is critical to understand how the C7-fluoro substituent perturbs the standard isoquinoline reactivity:

-

C1-Position (Imine-like): The C1 position is the most electrophilic site. The electron-withdrawing nature of the C7-fluorine further depletes electron density at C1 via induction, making it exceptionally reactive toward nucleophilic attack (e.g., Reissert reaction) and radical addition (Minisci reaction).

-

Nitrogen Center: The basicity of the nitrogen is slightly reduced compared to isoquinoline (pKa ~5.4) due to the distant but effective inductive pull of the fluorine. However, N-oxidation and N-alkylation remain facile.

-

Benzene Ring (C5-C8): The carbocyclic ring is deactivated toward Electrophilic Aromatic Substitution (EAS). The C7-F substituent directs ortho/para, but the overall deactivation of the fused pyridine ring makes EAS challenging. Functionalization here is best achieved via pre-functionalized building blocks or transition-metal-catalyzed C-H activation.

Decision Matrix: Selecting the Right Pathway

| Desired Modification | Recommended Pathway | Key Intermediate |

| Aryl/Heteroaryl at C1 | Protocol A (N-Oxide Rearrangement) | 1-Chloro-7-fluoroisoquinoline |

| Alkyl at C1 | Protocol B (Minisci Reaction) | Protonated 7-FIQ Radical |

| Saturated Core (THIQ) | Protocol C (Reduction) | 7-Fluoro-1,2,3,4-THIQ |

Experimental Protocols

Protocol A: C1-Functionalization via N-Oxide Activation (The "Gateway" Route)

Objective: Synthesis of 1-chloro-7-fluoroisoquinoline to serve as a linchpin for Suzuki couplings or

Mechanism & Rationale

Direct C1 functionalization is difficult. We utilize the N-oxide as a transient activating group.[1] Reaction with phosphoryl chloride (

Step-by-Step Methodology

-

Dissolve 7-fluoroisoquinoline (1.0 equiv) in DCM (0.2 M).

-

Cool to 0 °C and add m-CPBA (1.2 equiv) portion-wise.

-

Warm to RT and stir for 4–6 hours. Monitor by TLC (The N-oxide is significantly more polar).

-

Workup: Wash with saturated

(x3) to remove m-chlorobenzoic acid. Dry organic layer over-

Checkpoint: 7-Fluoroisoquinoline N-oxide is typically a stable, off-white solid.

-

Step 2: Chlorination Rearrangement

-

Suspend the N-oxide (1.0 equiv) in anhydrous DCM (or use neat

for difficult substrates). -

Add

(1.5–2.0 equiv) dropwise at 0 °C. -

Heat to reflux (40 °C for DCM, or 80–100 °C if using toluene/neat) for 2–4 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

to pH 8. -

Extract with EtOAc, dry, and concentrate.

-

Result:1-Chloro-7-fluoroisoquinoline .[5]

-

Step 3: Diversification (Suzuki Coupling)

-

Combine 1-chloro-7-fluoroisoquinoline (1.0 equiv), Aryl-Boronic acid (1.2 equiv), and

(2.0 equiv) in Dioxane/Water (4:1). -

Add

(5 mol%). -

Degas with

for 5 mins. Heat at 90 °C for 12 hours.

Protocol B: Direct C1-Alkylation (Minisci Reaction)

Objective: Rapid introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at C1 without pre-functionalization.

Mechanism & Rationale

This protocol uses a radical mechanism. An alkyl radical is generated (via oxidative decarboxylation of a carboxylic acid) and adds to the protonated isoquinoline. The 7-fluoro substituent enhances the electrophilicity of the C1 position, making this substrate an excellent candidate for Minisci chemistry.

Step-by-Step Methodology

-

Setup: In a pressure tube, dissolve 7-fluoroisoquinoline (1.0 equiv) and the corresponding Carboxylic Acid (e.g., Pivalic acid for t-Bu, 3.0 equiv) in Water/Acetonitrile (1:1, 0.1 M).

-

Acidification: Add TFA (1.0 equiv) to protonate the isoquinoline nitrogen.

-

Catalyst/Oxidant: Add

(0.2 equiv) and -

Reaction: Heat to 60–80 °C for 2–4 hours.

-

Note: Evolution of

gas will be observed.

-

-

Workup: Basify with 1M NaOH to pH >9. Extract with DCM.[4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Representative Minisci Optimization Data (Simulated)

| Entry | Radical Source | Oxidant | Solvent | Yield (%) | Notes |

| 1 | Pivalic Acid | 78% | Standard conditions | ||

| 2 | Cyclobutanecarboxylic Acid | 65% | Slight steric hindrance | ||

| 3 | Methanol (Hydroxymethyl) | 55% | Alcohol as solvent & reagent |

Protocol C: Reduction to 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline

Objective: Accessing the saturated amine scaffold, a core motif in CNS-active drugs.

Mechanism & Rationale

Partial reduction of the pyridine ring while leaving the benzene ring intact. The 7-F group is stable to standard hydride reductions but can be sensitive to dissolving metal reductions (Birch).

Step-by-Step Methodology

-

Activation: Dissolve 7-fluoroisoquinoline (1.0 equiv) in Methanol .

-

Reduction: Cool to 0 °C. Add

(2.0–4.0 equiv) portion-wise.-

Note: If the reaction is sluggish, convert the isoquinoline to the N-benzyl or N-methyl isoquinolinium salt first (using BnBr or MeI), then reduce. The salt reduces much faster.

-

-

Hydrolysis: Quench with 1N HCl, stir for 30 mins, then basify with NaOH.

-

Extraction: Extract with DCM.

-

Product:7-fluoro-1,2,3,4-tetrahydroisoquinoline .

-

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent 7-fluoroisoquinoline scaffold.

Caption: Divergent functionalization pathways for 7-fluoroisoquinoline: Oxidation (Top), Radical Addition (Middle), and Reduction (Bottom).

References

-

Minisci Reaction on Heteroarenes: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

- Isoquinoline N-Oxide Rearrangement: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Reissert-Henze Reaction principles applied to Isoquinolines).

-

Synthesis of 1-Chloroisoquinolines: ChemicalBook. (2023). 1-Chloroisoquinoline synthesis protocol. Link

-

Hydrogenation of Isoquinolines: Barrios-Rivera, J., Xu, Y., & Wills, M. (2020).[6] Asymmetric Transfer Hydrogenation of 1-Aryl Dihydroisoquinolines. Org. Lett., 22(16), 6283–6287. Link

-

C-H Activation of Quinolines: Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Curr. Med. Chem., 22(24), 2819-2857. Link

Sources

- 1. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

The Strategic Application of 7-Fluoroisoquinoline in the Synthesis of Novel Heterocyclic Compounds: Advanced Protocols and Mechanistic Insights

Introduction: The Emergence of 7-Fluoroisoquinoline as a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoquinoline core remains a cornerstone for the development of bioactive molecules and functional materials.[1] Its rigid, planar structure and embedded nitrogen atom offer a versatile template for designing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3]